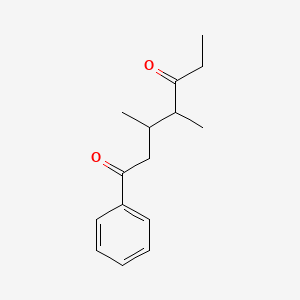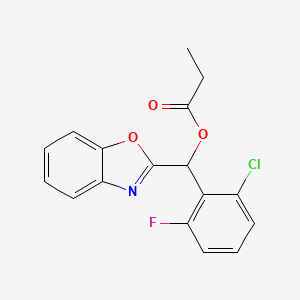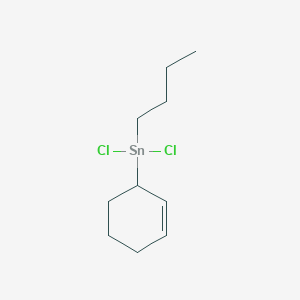
glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- is a chemical compound that belongs to the class of amino acids. It is a derivative of glycine, where the amino group is substituted with a 2-hydroxyethyl group and a 1-methylethyl group. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of glycine with 2-chloroethanol and isopropylamine under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in a suitable solvent, such as water or ethanol.
- 2-chloroethanol is added to the solution, followed by the addition of isopropylamine.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
- The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of an aldehyde or ketone.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and alkyl halides are used for substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated compounds and alkylated derivatives.
科学研究应用
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes and its potential as a biochemical probe.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and metabolic conditions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
相似化合物的比较
Similar Compounds
Glycine: The parent compound, which lacks the 2-hydroxyethyl and 1-methylethyl substitutions.
N-(2-hydroxyethyl)glycine: A derivative with only the 2-hydroxyethyl substitution.
N-(1-methylethyl)glycine: A derivative with only the 1-methylethyl substitution.
Uniqueness
Glycine, N-(2-hydroxyethyl)-N-(1-methylethyl)- is unique due to the presence of both the 2-hydroxyethyl and 1-methylethyl groups. These substitutions confer distinct chemical and biological properties, making it a valuable compound for various applications. The combination of these functional groups enhances its reactivity and potential for diverse chemical transformations.
属性
| 113580-14-6 | |
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(propan-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H15NO3/c1-6(2)8(3-4-9)5-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
BTLNCQWPNAIRBY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(CCO)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Dimethyl [azido(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14316094.png)
![1-({5-[Bis(5-methylfuran-2-yl)methyl]furan-2-yl}methyl)piperidine](/img/structure/B14316095.png)


